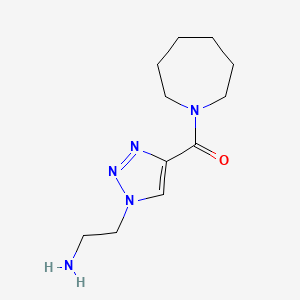![molecular formula C10H14N4OS B11871229 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one est un composé hétérocyclique qui a suscité un intérêt en raison de ses caractéristiques structurales uniques et de ses applications potentielles en chimie médicinale. Le composé est constitué d'un noyau pyrrolo[3,4-d]pyrimidine, qui est fusionné avec un cycle thiomorpholine. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes à la molécule.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one implique généralement la cyclocondensation de précurseurs appropriés. Une méthode courante comprend la réaction des 2-amino-1H-pyrrole-3-carbonitriles avec des nitriles aromatiques en présence de tert-butylate de potassium dans du tert-butanol bouillant . Cette réaction se déroule sous reflux pour donner le produit souhaité.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, la garantie de la disponibilité de matières premières de haute pureté et la mise en œuvre de techniques de purification efficaces pour obtenir le composé à plus grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : La 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le cycle thiomorpholine peut être modifié en introduisant différents substituants.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles en fonction de la substitution souhaitée.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation de dérivés réduits du noyau pyrrolo[3,4-d]pyrimidine.
4. Applications de la recherche scientifique
La this compound présente plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme unité de base dans la synthèse de molécules hétérocycliques plus complexes.
Médecine : Le composé est étudié pour son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments ciblant des voies biologiques spécifiques.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines kinases en se liant à leurs sites actifs, affectant ainsi les voies de signalisation en aval .
Composés similaires :
Dérivés de la 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole : Ces composés partagent un noyau pyrrolo similaire mais diffèrent par la structure du cycle fusionné.
7-Désoxyadénines : Ces composés ont un noyau pyrrolo[2,3-d]pyrimidine et sont connus pour leurs activités biologiques.
Unicité : La this compound est unique en raison de la présence du cycle thiomorpholine, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles. Cette caractéristique structurelle la différencie des autres composés similaires et peut contribuer à ses interactions spécifiques avec les cibles moléculaires.
Applications De Recherche Scientifique
2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may find applications in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar pyrrolo core but differ in the fused ring structure.
7-Deazaadenines: These compounds have a pyrrolo[2,3-d]pyrimidine core and are known for their biological activities.
Uniqueness: 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C10H14N4OS |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-thiomorpholin-4-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4OS/c15-9-7-5-11-6-8(7)12-10(13-9)14-1-3-16-4-2-14/h11H,1-6H2,(H,12,13,15) |
Clé InChI |
XSIBYRHVFSCWBY-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C2=NC3=C(CNC3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


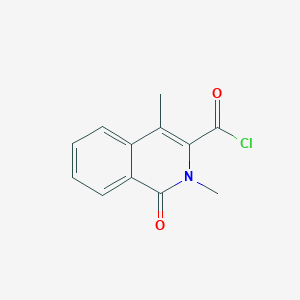
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
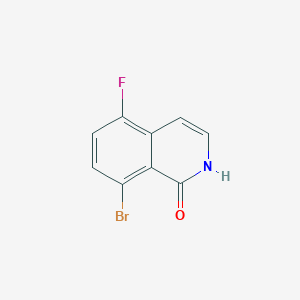
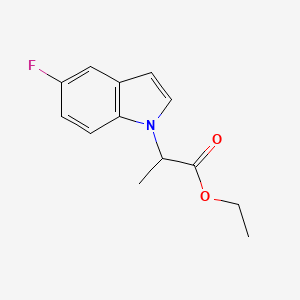
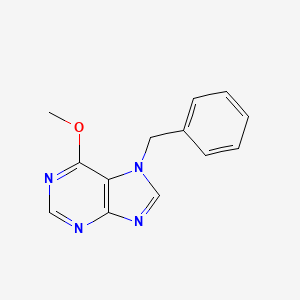
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)



